molecular formula C₁₃H₁₄N₂O₂ B1141487 3-(2-Naphthalenylamino)alanine CAS No. 1185251-09-5

3-(2-Naphthalenylamino)alanine

Cat. No. B1141487
CAS RN: 1185251-09-5
M. Wt: 230.26
InChI Key:
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Description

3-(2-Naphthalenylamino)alanine is a biochemical compound used for proteomics research . It has a molecular formula of C13H14N2O2 and a molecular weight of 230.26 .


Synthesis Analysis

The synthesis of this compound involves a process called transamination. This process uses a hyper-thermostable aminotransferase from Thermococcus profundus (MsAT) to synthesize 3-(2-naphthyl)-L-alanine (Nal) by transamination between its corresponding α-keto acid, 3-(2-naphthyl)pyruvate (NPA), and L-glutamate (Glu) at 70 °C .


Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C13H14N2O2 . The InChI key for this compound is HIAVWJOQCVNAQC-LBPRGKRZSA-N .


Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of this compound is transamination, which is a reaction that transfers an amino group from one molecule to another .

Safety and Hazards

The safety data sheet for 3-(2-Naphthalenylamino)alanine indicates that it should not be released into the environment and that it should be handled with adequate ventilation and personal protective equipment . It also suggests that it should not be used for food, drug, pesticide, or biocidal product use .

Future Directions

One study has used the fluorescent unnatural amino acid Anap (3-[(6-acetyl-2-naphthalenyl)amino]-L-alanine) to visualize the hepatitis C virus (HCV) core protein . This suggests potential future directions for the use of similar compounds in biological research.

properties

IUPAC Name

(2S)-2-amino-3-(naphthalen-2-ylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c14-12(13(16)17)8-15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,15H,8,14H2,(H,16,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAVWJOQCVNAQC-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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